molecular formula C4H7NO3S B3385426 1-Isocyanato-2-methanesulfonylethane CAS No. 631912-32-8

1-Isocyanato-2-methanesulfonylethane

Cat. No.: B3385426
CAS No.: 631912-32-8
M. Wt: 149.17 g/mol
InChI Key: TTXHBBHPCQATEU-UHFFFAOYSA-N
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Description

1-Isocyanato-2-methanesulfonylethane (CAS 631912-32-8) is a chemical compound with the molecular formula C4H7NO3S and a molecular weight of 149.17 g/mol . Its structure features both an isocyanate group (-N=C=O) and a methanesulfonyl group (-SO2CH3), making it a versatile and reactive intermediate for organic synthesis and materials science . In research and development, this compound primarily serves as a precursor in polymer production , particularly for the synthesis of specialized polyurethanes and polyureas . These polymers are investigated for potential use in high-performance coatings, adhesives, and elastomers. The methanesulfonyl group can influence the properties of the resulting materials, potentially leading to enhanced characteristics such as thermal stability or solvent resistance . Beyond polymer chemistry, it acts as a chemical building block in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals . Researchers should note that compounds containing isocyanate groups are known for their potential toxicity and allergenic properties . Exposure can lead to respiratory issues and skin sensitization. The methanesulfonyl group may also influence the compound's reactivity with biological molecules . Proper safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls (e.g., a fume hood), are essential when handling this material. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for any form of human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanato-2-methylsulfonylethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c1-9(7,8)3-2-5-4-6/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXHBBHPCQATEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631912-32-8
Record name 1-isocyanato-2-methanesulfonylethane
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Synthetic Methodologies for 1 Isocyanato 2 Methanesulfonylethane

Established Synthetic Routes to Aliphatic Isocyanates and Their Adaptation for Methanesulfonyl-Substituted Precursors

The preparation of aliphatic isocyanates is a well-documented field in organic chemistry. These methods can be adapted for the synthesis of 1-isocyanato-2-methanesulfonylethane from suitable precursors bearing the methanesulfonyl moiety. The primary approaches are categorized into phosgenation-based and non-phosgene methodologies.

Phosgenation-Based Syntheses from Corresponding Amines (e.g., 2-(methanesulfonyl)ethan-1-amine)

The reaction of primary amines with phosgene (B1210022) (COCl₂) has been a cornerstone of industrial isocyanate production. digitellinc.comnih.gov This method is adaptable for the synthesis of this compound starting from 2-(methanesulfonyl)ethan-1-amine. The general process involves the initial formation of a carbamoyl (B1232498) chloride, which subsequently eliminates hydrogen chloride to yield the isocyanate. nih.gov

CH₃SO₂CH₂CH₂NH₂ + COCl₂ → CH₃SO₂CH₂CH₂NCO + 2HCl

This process is typically carried out in two stages: a "cold phosgenation" step at lower temperatures, followed by a "hot phosgenation" step at elevated temperatures to ensure complete conversion and removal of by-products. sabtechmachine.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired isocyanate. Key parameters include temperature, solvent, and the stoichiometry of the reactants.

Temperature Control: The initial reaction of the amine with phosgene is highly exothermic and is typically conducted at low temperatures (e.g., below 70°C) to minimize the formation of urea (B33335) by-products. sabtechmachine.com Subsequent heating (100-200°C) is necessary to decompose the intermediate carbamoyl chloride to the isocyanate. sabtechmachine.com

Solvent Choice: An inert solvent with a boiling point suitable for the reaction temperatures is essential. Common choices include aromatic hydrocarbons like toluene (B28343) or o-dichlorobenzene. sabtechmachine.com The solvent must not react with phosgene or the isocyanate product.

Reagent Stoichiometry: A molar excess of phosgene is generally used to ensure complete conversion of the amine and to suppress the formation of undesired side products. google.com

A representative table for optimizing phosgenation conditions is shown below, based on general principles for aliphatic amines.

ParameterConditionRationale
Temperature Initial: < 70°C; Final: 100-200°CMinimize urea by-products; Promote decomposition of carbamoyl chloride. sabtechmachine.com
Solvent o-dichlorobenzene, TolueneInert, appropriate boiling point range. sabtechmachine.com
Phosgene Molar excessDrive reaction to completion, minimize side reactions. google.com
Amine Form Hydrochloride or Carbonate saltReduces reactivity and side reactions, especially for aliphatic amines. sabtechmachine.comacs.org

The primary side reaction in the phosgenation of amines is the formation of N,N'-disubstituted ureas. This occurs when the initially formed isocyanate reacts with the starting amine.

To enhance selectivity towards the desired isocyanate, the high reactivity of the aliphatic amine can be mitigated. One common strategy is to first convert the amine into its hydrochloride or carbonate salt before reacting it with phosgene. sabtechmachine.comacs.org This reduces the free amine concentration and thereby minimizes the formation of urea by-products.

Another by-product can be the corresponding carbamoyl chloride if the final heating step is incomplete. The removal of residual phosgene and hydrogen chloride is typically achieved by sparging the reaction mixture with an inert gas like nitrogen. sabtechmachine.com

Non-Phosgene Methodologies for Isocyanate Formation

Due to the high toxicity of phosgene, significant research has been directed towards developing safer, non-phosgene routes to isocyanates. digitellinc.comnih.govresearchgate.netionike.com The Curtius and Hofmann rearrangements are two classical examples of such transformations.

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orgnih.gov This reaction is known for its versatility and tolerance of various functional groups. nih.gov The stereochemistry of the migrating group is fully retained during the rearrangement. nih.govnih.gov

For the synthesis of this compound, the required precursor would be 2-methanesulfonylacetyl azide. This can be prepared from the corresponding carboxylic acid (2-methanesulfonylacetic acid) or its acyl chloride.

The reaction proceeds as follows:

Formation of Acyl Azide: CH₃SO₂CH₂COCl + NaN₃ → CH₃SO₂CH₂CON₃ + NaCl

Curtius Rearrangement: CH₃SO₂CH₂CON₃ → CH₃SO₂CH₂NCO + N₂ (with heating)

A one-pot procedure using diphenylphosphoryl azide (DPPA) can also be employed to convert the carboxylic acid directly to the isocyanate, avoiding the isolation of the potentially explosive acyl azide. nih.gov

A representative data table for the Curtius rearrangement is presented below.

StepReagentsConditionsProduct
Acyl Azide Formation Acyl chloride, Sodium azideAprotic solvent (e.g., acetone (B3395972), THF)Acyl azide organic-chemistry.org
Rearrangement HeatInert solvent (e.g., toluene, benzene)Isocyanate wikipedia.orgnih.gov
One-Pot Method Carboxylic acid, DPPA, TriethylamineInert solvent, heatingIsocyanate nih.gov

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgnumberanalytics.com The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide. numberanalytics.comtcichemicals.com

To synthesize this compound via this route, the starting material would be 2-methanesulfonylacetamide. The reaction mechanism involves the formation of an N-bromoamide, followed by base-induced rearrangement to the isocyanate. wikipedia.org

The reaction sequence is:

N-Bromination: CH₃SO₂CH₂CONH₂ + Br₂ + NaOH → CH₃SO₂CH₂CONHBr + NaBr + H₂O

Rearrangement: CH₃SO₂CH₂CONHBr + NaOH → [CH₃SO₂CH₂NCO] + NaBr + H₂O

The isocyanate is an intermediate in the traditional Hofmann rearrangement, which is then typically hydrolyzed to the amine. wikipedia.org However, by modifying the reaction conditions, such as using an alkoxide base in an anhydrous alcohol solvent, the intermediate isocyanate can be trapped as a carbamate (B1207046). thermofisher.comchem-station.com For the isolation of the isocyanate itself, anhydrous conditions are crucial.

A summary of typical Hofmann rearrangement conditions is provided in the table below.

ReagentsConditionsIntermediate/Product
Bromine, Sodium hydroxide, WaterAqueous, heatingPrimary amine (via isocyanate hydrolysis) wikipedia.orgtcichemicals.com
Bromine, Sodium methoxide, MethanolAnhydrousCarbamate (trapped isocyanate) thermofisher.comchem-station.com
Lead tetraacetate or Hypervalent iodine reagentsMilder, non-basic conditionsIsocyanate or its derivatives chem-station.com
Lossen Rearrangement of Hydroxamic Acids

The Lossen rearrangement is a classical method for the synthesis of isocyanates from hydroxamic acids or their derivatives. wikipedia.orglscollege.ac.in This reaction proceeds through the formation of an O-acylated, O-sulfonylated, or O-phosphorylated hydroxamic acid, which, upon treatment with a base or heat, rearranges to an isocyanate and a carboxylate or sulfonate leaving group. wikipedia.orglscollege.ac.in The key step involves the migration of the R group from the carbonyl carbon to the nitrogen atom, with the simultaneous expulsion of the leaving group.

For the synthesis of this compound, the precursor would be 3-(methylsulfonyl)propanehydroxamic acid. This hydroxamic acid can be synthesized from 3-(methylsulfonyl)propanoic acid or its corresponding ester. The subsequent activation of the hydroxamic acid, for instance by reaction with an arylsulfonyl chloride, would form an O-sulfonylated derivative. organic-chemistry.org Base-mediated deprotonation of the hydroxamic acid nitrogen then initiates the rearrangement to yield the desired this compound. lscollege.ac.in

A mild, one-pot synthesis of carbamates from hydroxamic acids using N-methylimidazole (NMI) as a catalyst for the Lossen rearrangement has been reported. organic-chemistry.org This method, which utilizes an arylsulfonyl chloride for activation, could potentially be adapted for the synthesis of this compound by omitting the subsequent alcohol addition step. The use of an arylsulfonyl chloride in combination with NMI has been shown to minimize the formation of undesired hydroxamate-isocyanate dimers. organic-chemistry.org

Table 1: Plausible Reaction Conditions for the Lossen Rearrangement to Yield this compound

EntryActivating AgentBaseSolventTemperature (°C)Plausible Yield (%)
1p-Toluenesulfonyl chlorideTriethylamineAcetonitrile0 to RT65-75
2Methanesulfonyl chloridePyridineDichloromethane0 to RT60-70
3Carbonyldiimidazole (CDI)-TetrahydrofuranRT to 5070-80

Note: The data in this table is hypothetical and based on yields reported for analogous Lossen rearrangement reactions.

Carbonylation of Nitro Compounds

The reductive carbonylation of nitro compounds offers a phosgene-free route to isocyanates and is a significant area of research in both academic and industrial settings. researchgate.netukessays.com This transformation typically involves the reaction of a nitro compound with carbon monoxide in the presence of a transition metal catalyst. researchgate.net The direct conversion of nitro compounds to isocyanates often requires forcing conditions, and the resulting isocyanates can be prone to oligomerization. researchgate.net A two-step process, where the nitro compound is first converted to a carbamate followed by thermal decomposition to the isocyanate, can circumvent these issues. organic-chemistry.org

To synthesize this compound via this method, the starting material would be 1-nitro-2-methanesulfonylethane. The carbonylation would be carried out using a suitable catalyst system, such as those based on palladium or rhodium. researchgate.netukessays.com The presence of the electron-withdrawing methanesulfonyl group may influence the reactivity of the nitro group and require careful optimization of reaction conditions.

While the direct carbonylation of nitroaromatics is well-documented, the carbonylation of nitroalkanes is also an area of active investigation. The development of heterogeneous catalysts for the direct carbonylation of nitroaromatic compounds to isocyanates is a key focus, aiming to simplify catalyst separation and improve process sustainability. google.com

Development of Novel and Sustainable Synthetic Pathways

One-Pot Multicomponent Reactions Incorporating Isocyanate Formation

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. The development of an MCR that incorporates the in-situ formation of an isocyanate and its subsequent reaction would be a valuable strategy for the synthesis of derivatives of this compound.

For instance, a one-pot synthesis of sulfonamides from unactivated acids and amines has been developed via an aromatic decarboxylative halosulfonylation. princeton.edu While this specific reaction produces sulfonamides, the in-situ generation of a reactive sulfonyl intermediate highlights the potential for developing one-pot strategies that could lead to sulfonyl isocyanates or related structures.

Catalytic Approaches to the Synthesis of this compound

The metal-catalyzed carbonylation of nitro compounds, as mentioned earlier, is a key catalytic approach to isocyanates. researchgate.net Group VIII transition metals, particularly palladium and rhodium, have been extensively studied for this transformation. researchgate.net For the synthesis of this compound, a palladium-catalyzed system could be employed. The choice of ligands, solvents, and additives is crucial for achieving high yields and selectivities. ukessays.com

Recent advancements in this field include the use of heterogeneous catalysts to facilitate catalyst recovery and reuse, making the process more economically and environmentally viable. google.com Furthermore, the development of catalyst systems that operate under milder conditions is a continuous goal to improve the sustainability of isocyanate synthesis. researchgate.net

Table 2: Potential Metal Catalysts for the Carbonylation of 1-Nitro-2-methanesulfonylethane

EntryCatalyst SystemCo-catalyst/AdditiveSolventPressure (CO)Temperature (°C)
1PdCl₂(PPh₃)₂SnCl₂Toluene50-100 atm150-180
2Rh₆(CO)₁₆PyridineChlorobenzene50-100 atm180-200
3Ru₃(CO)₁₂-Diglyme100-150 atm160-190

Note: This table presents plausible catalytic systems based on literature for the carbonylation of nitro compounds. The specific conditions for 1-nitro-2-methanesulfonylethane would require experimental optimization.

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic methods. acs.org In the context of isocyanate synthesis, organocatalysts can be employed to promote reactions such as the Lossen rearrangement. organic-chemistry.org

As previously discussed, N-methylimidazole (NMI) can catalyze the Lossen rearrangement of hydroxamic acids to form carbamates in a one-pot manner. organic-chemistry.org This strategy could be adapted to produce the free isocyanate by careful control of the reaction conditions and avoiding the presence of nucleophiles like alcohols. The use of organocatalysts can offer advantages such as lower toxicity, reduced cost, and milder reaction conditions compared to some metal-based catalysts.

Mechanochemical Syntheses for Isocyanates and Potential Extension to this compound

Mechanochemistry, a branch of chemistry that utilizes mechanical force to induce chemical reactions, has emerged as a promising green chemistry approach. nih.govresearchgate.net This solvent-free or low-solvent method offers potential advantages such as reduced waste, shorter reaction times, and access to novel reaction pathways. While specific mechanochemical routes for the direct synthesis of this compound are not extensively documented in current literature, the principles established for the synthesis of other isocyanates and related compounds suggest potential avenues for its preparation.

One area of active research is the mechanochemical synthesis of isocyanides, which are precursors for certain isocyanate syntheses. researchgate.net For instance, a mechanochemical protocol for the preparation of isocyanides from primary formamides has been developed. nih.govresearchgate.net This process typically involves the dehydration of a formamide (B127407) in the presence of a dehydrating agent and a base under ball-milling conditions. The resulting isocyanide can then potentially be converted to the corresponding isocyanate through oxidation. The extension of this two-step sequence to produce this compound would first involve the synthesis of the corresponding formamide precursor, N-(2-(methylsulfonyl)ethyl)formamide.

Another relevant application of mechanochemistry is in facilitating multicomponent reactions (MCRs) that involve isocyanates. nih.gov These reactions, where multiple reactants combine in a single step to form a product that incorporates portions of all the reactants, can be significantly enhanced by mechanical activation. nih.gov This suggests that a potential mechanochemical approach to synthesizing derivatives of this compound could be designed, which may offer a more efficient pathway compared to traditional solution-phase synthesis.

The table below outlines a conceptual mechanochemical approach for isocyanate synthesis that could be adapted for this compound, based on the synthesis of isocyanides from formamides. researchgate.net

StepReactantsReagentsConditionsPotential Application to this compound
1: Formamide Synthesis 2-(Methylsulfonyl)ethanamineFormic Acid or derivativeConventional heating or other standard methodsSynthesis of N-(2-(methylsulfonyl)ethyl)formamide
2: Isocyanide Formation (Mechanochemical) N-(2-(methylsulfonyl)ethyl)formamidep-Toluenesulfonyl chloride (p-TsCl), Triethylamine (TEA), Sodium Carbonate (Na2CO3)Ball milling (e.g., zirconia jar, 18 Hz, 1h)Mechanochemical dehydration of the formamide to yield 1-isocyano-2-methanesulfonylethane.
3: Oxidation to Isocyanate 1-Isocyano-2-methanesulfonylethaneOxidizing agent (e.g., DMSO catalyzed by trifluoroacetic anhydride)Solution-phase reactionOxidation of the isocyanide to the target compound, this compound.

This hypothetical pathway highlights the potential of mechanochemistry as a tool for the synthesis of complex isocyanates. Further research would be required to optimize the reaction conditions and assess the feasibility of this specific application.

Advanced Separation and Purification Techniques in the Preparation of this compound

The isolation of pure this compound from a crude reaction mixture is critical to ensure its suitability for subsequent applications. Isocyanates are known to be reactive and susceptible to polymerization and other side reactions, necessitating the use of advanced and carefully controlled purification methods. google.comjustia.com

Distillation under reduced pressure is a primary technique for the purification of many isocyanates. google.comjustia.com By lowering the pressure, the boiling point of the isocyanate is reduced, which helps to prevent thermal degradation. For a compound like this compound, this method would be suitable for separating it from less volatile impurities, such as polymeric byproducts, and more volatile components, like residual solvents. The process can be carried out in stages to remove different fractions. justia.comgoogle.com For instance, a first stage might involve a single-stage vaporization to separate the gaseous isocyanate and volatile impurities from the liquid, non-volatile residue. justia.comgoogle.com

Thin-film evaporation is another advanced distillation technique that is particularly useful for heat-sensitive compounds. google.comjustia.comgoogle.com In this method, the crude isocyanate mixture is spread as a thin film over a heated surface under high vacuum. This short residence time on the hot surface minimizes thermal stress and reduces the likelihood of degradation. google.com This technique is effective for separating the monomeric isocyanate from high-boiling and polymeric residues. google.com

For achieving very high purity, chromatographic techniques can be employed. Preparative chromatography allows for the separation of components based on their differential partitioning between a stationary phase and a mobile phase. run.edu.ng Various types of chromatography, such as liquid chromatography (LC) or gas chromatography (GC), could potentially be adapted for the purification of this compound, depending on its physical properties. run.edu.ng For instance, liquid-solid chromatography (LSC), using an adsorbent like silica (B1680970) or alumina, could separate the target compound from impurities with different polarities. run.edu.ng

The table below summarizes advanced separation techniques applicable to the purification of isocyanates like this compound.

TechniquePrincipleKey ParametersApplication to this compound
Distillation under Reduced Pressure Separation based on differences in boiling points at sub-atmospheric pressure. google.comjustia.comPressure (1-120 mbar), Temperature (90-170 °C). justia.comRemoval of volatile solvents and high-boiling polymeric impurities.
Thin-Film Evaporation Rapid evaporation of a thin liquid film under high vacuum to minimize thermal exposure. google.comgoogle.comResidence time, film thickness, vacuum level, temperature.Purification of heat-sensitive isocyanates, separating monomers from polymers.
Preparative Chromatography Separation based on differential partitioning of components between a stationary and a mobile phase. run.edu.ngStationary phase type (e.g., silica, alumina), mobile phase composition, flow rate. run.edu.ngHigh-purity separation from structurally similar impurities.
Reactive Distillation Combines chemical reaction and distillation in a single unit. fiveable.meCatalyst presence, reaction kinetics, vapor-liquid equilibrium.Potentially applicable if a reversible side reaction needs to be managed during purification.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as a selective solvent. fiveable.mePressure, temperature, co-solvent addition.A green alternative for extracting the isocyanate from a solid or liquid matrix.

The selection of the most appropriate purification strategy or combination of techniques will depend on the specific impurities present in the crude product and the desired final purity of the this compound.

Reactivity and Mechanistic Investigations of 1 Isocyanato 2 Methanesulfonylethane

Nucleophilic Addition Reactions of the Isocyanate Functionality

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation of urethane (B1682113) and urea (B33335) chemistry. For 1-isocyanato-2-methanesulfonylethane, the primary reactions of interest involve nucleophilic addition to this functional group.

Reaction with Hydroxyl-Containing Compounds (Alcohols, Phenols) to Form Urethanes

The reaction of isocyanates with alcohols or phenols yields urethanes (carbamates). This reaction is of immense industrial importance, forming the basis for polyurethane production. The general mechanism involves the attack of the oxygen atom of the hydroxyl group on the electrophilic carbon of the isocyanate, followed by the transfer of the hydroxyl proton to the nitrogen atom.

While no specific studies on this compound were found, the general reactivity is expected to follow this pathway.

Kinetic investigations of urethane formation are crucial for understanding reaction mechanisms and controlling polymerization processes. Typically, these reactions are studied to determine rate constants and activation energies. The reaction rate is influenced by the structure of both the isocyanate and the alcohol, the solvent, and the presence of catalysts.

Table 1: Hypothetical Kinetic Data for Urethane Formation

Reactant (Alcohol)Temperature (°C)SolventCatalystRate Constant (k, M⁻¹s⁻¹)
Methanol25Toluene (B28343)NoneData not available
Ethanol25TolueneNoneData not available
Phenol50DioxaneNoneData not available

This table is presented as a template for future experimental work, as no published data currently exists for this compound.

The reactivity of the isocyanate group is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups are known to increase the electrophilicity of the isocyanate carbon, thereby accelerating the rate of nucleophilic attack.

In this compound, the methanesulfonyl group (–SO₂CH₃) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the inductive effect of the sulfone. It is therefore hypothesized that the presence of the β-methanesulfonyl group will enhance the reactivity of the isocyanate functionality compared to unsubstituted alkyl isocyanates like ethyl isocyanate. However, without experimental data, this remains a theoretical consideration.

Reaction with Primary and Secondary Amines to Form Substituted Ureas

The reaction of isocyanates with primary or secondary amines is typically much faster than the corresponding reaction with alcohols. This rapid reaction leads to the formation of substituted ureas.

The reaction of this compound with amines is expected to be vigorous. In molecules containing both primary and secondary amine functionalities, the less sterically hindered primary amine is generally expected to react preferentially. The high reactivity of the isocyanate group, potentially enhanced by the sulfonyl group, suggests that these reactions would proceed rapidly without the need for catalysis.

No specific studies on the reactivity or chemoselectivity of this compound with various amines have been reported.

Table 2: Expected Reactivity of this compound with Amines

AmineExpected ProductRelative Reactivity
Primary Aliphatic AmineN-Alkyl-N'-(2-methanesulfonylethyl)ureaVery High
Secondary Aliphatic AmineN,N-Dialkyl-N'-(2-methanesulfonylethyl)ureaHigh
Primary Aromatic AmineN-Aryl-N'-(2-methanesulfonylethyl)ureaModerate to High

This table is based on general principles of isocyanate chemistry; specific experimental validation for this compound is required.

Under certain conditions, particularly in the presence of excess isocyanate, the initially formed urea can react further. The N-H proton of the urea linkage can be attacked by another isocyanate molecule to form a biuret (B89757). kuleuven.be This reaction leads to branching and cross-linking in polymerization reactions.

Given the anticipated high reactivity of this compound, the formation of biurets is a plausible side reaction or a targeted outcome when an excess of the isocyanate is used in reactions with primary amines. The formation of polyureas would occur if a diamine is reacted with this compound, though this would lead to a polymer with pendant methanesulfonyl groups rather than a cross-linked network unless the isocyanate itself is used in excess to form biuret linkages.

Reaction with Water to Yield Amines and Carbon Dioxide

The reaction of isocyanates with water is a fundamental process that leads to the formation of an amine and carbon dioxide, proceeding through an unstable carbamic acid intermediate.

While specific kinetic data for the hydrolysis of this compound are not available, the general mechanism is well-understood. The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group. This forms a carbamic acid derivative which is generally unstable and readily decomposes to yield the corresponding primary amine (2-methanesulfonylethanamine) and carbon dioxide.

The reaction rate is influenced by factors such as temperature, pH, and the presence of catalysts. Generally, the hydrolysis of isocyanates can be catalyzed by both acids and bases. The electron-withdrawing nature of the 2-methanesulfonyl group in this compound is anticipated to increase the rate of hydrolysis compared to simple alkyl isocyanates due to the enhanced electrophilicity of the isocyanate carbon.

Table 1: Postulated Hydrolysis of this compound

ReactantProduct(s)Intermediate
This compound + Water2-Methanesulfonylethanamine + Carbon Dioxide2-(Methylsulfonyl)ethylcarbamic acid

This table is based on the generally accepted mechanism for isocyanate hydrolysis and has not been experimentally verified for this specific compound.

The in-situ generation of carbon dioxide gas during the reaction of isocyanates with water is a key principle in the production of polyurethane foams, where the gas acts as a blowing agent. It is plausible that this compound could function in a similar capacity. In a polymerization mixture containing polyols, the reaction of the isocyanate with water would create pores within the forming polymer matrix, leading to a foamed structure. google.comatamanchemicals.com The reactivity of the isocyanate, and thus the rate of gas formation, would be a critical parameter in controlling the foam's density and morphology. However, there is no specific documentation found that confirms the use of this compound in any polymer foaming applications.

Reaction with Carboxylic Acids to Form Amides and Carbon Dioxide

Isocyanates react with carboxylic acids to form amides and carbon dioxide, typically through the decomposition of a mixed anhydride (B1165640) intermediate. A patent document describes the reaction of this compound with a carboxylic acid derivative as part of a multi-step synthesis. This provides the only piece of direct, albeit limited, experimental information found for this compound. The reaction involves the addition of the carboxylic acid to the isocyanate, followed by decarboxylation to yield the corresponding amide. The presence of the electron-withdrawing sulfonyl group is expected to facilitate this reaction.

Cycloaddition Reactions Involving the Isocyanate Moiety

The cumulative double bonds in the isocyanate group allow it to participate in various cycloaddition reactions, providing routes to diverse heterocyclic structures.

[2+2] Cycloadditions with Imines, Ketenes, or Enamines

Isocyanates, particularly those activated by electron-withdrawing groups like a sulfonyl group, are known to undergo [2+2] cycloaddition reactions with a variety of unsaturated partners. researchgate.netpsu.eduorgsyn.org

With Imines: The reaction with imines would be expected to yield 1,3-diazetidin-2-ones.

With Ketenes: A [2+2] cycloaddition with a ketene (B1206846) would likely produce a derivative of 2,4-oxazetidinone. The reaction of ketenes with imines, generated in situ from isocyanates, is a known route to β-lactams. rsc.orgvu.nl

With Enamines: Enamines, being electron-rich alkenes, are good partners for [2+2] cycloadditions with electron-poor isocyanates, which would lead to the formation of 4-amino-azetidin-2-one derivatives. psu.edu

No specific examples of these reactions have been found for this compound. The feasibility and outcomes of such reactions would depend on the specific reaction conditions and the nature of the reaction partner.

[3+2] Cycloadditions with Azides (Huisgen Cycloaddition Variants)

The reaction of isocyanates with azides can lead to the formation of tetrazolinones. This reaction is a variant of the Huisgen 1,3-dipolar cycloaddition. The azide (B81097) acts as the 1,3-dipole, reacting with the C=N bond of the isocyanate. While this reaction is known for isocyanates in general, no specific studies involving this compound and azides have been identified in the reviewed literature.

Diels-Alder Reactions as a Dienophile Component

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, involves the cycloaddition of a conjugated diene with a dienophile. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. In this compound, the methanesulfonyl group (CH₃SO₂) serves as a potent electron-withdrawing substituent, rendering the isocyanate's C=N bond susceptible to attack by dienes.

While specific studies on this compound as a dienophile are not extensively documented, its reactivity can be inferred from related compounds like vinyl sulfones, which are effective dienophiles in Diels-Alder reactions. nih.govwikipedia.org The reaction is expected to proceed via a [4+2] cycloaddition mechanism, where the diene adds across the C=N double bond of the isocyanate. The reaction would lead to the formation of a six-membered heterocyclic adduct. The stereochemical and regiochemical outcomes of such reactions would be governed by the electronic and steric properties of the reacting diene.

Illustrative Diels-Alder Reactivity of Related Sulfonyl-Activated Dienophiles

This table presents typical conditions for Diels-Alder reactions involving dienophiles activated by a sulfonyl group, illustrating the expected reactivity trends.

DieneDienophileReaction ConditionsProductReference
CyclopentadieneMethyl vinyl sulfoneNot specifiedendo- and exo-adducts acs.org
1,3-ButadieneMaleic AnhydrideToluene, reflux4-Cyclohexene-1,2-dicarboxylic anhydride utahtech.edu
MyrceneAcrylic AcidToluene, 100-160 °CDiels-Alder Adduct rsc.org

Polymerization and Oligomerization Pathways

The isocyanate group is well-known for its propensity to undergo polymerization and oligomerization reactions, often initiated by catalysts or heat. These reactions provide routes to various polymeric materials and cyclic compounds.

Homopolymerization of isocyanates can proceed through different pathways, leading to the formation of nylon-1 polymers (polyisocyanates). This process is typically initiated by anionic catalysts at low temperatures. For this compound, the strong electron-withdrawing nature of the methanesulfonyl group is expected to enhance the susceptibility of the isocyanate carbon to nucleophilic attack, potentially facilitating the polymerization process. The resulting polymer would feature a polyamide-like backbone with pendant methanesulfonylethyl groups.

The cyclotrimerization of isocyanates to form highly stable, six-membered 1,3,5-triazine-2,4,6-trione rings, known as isocyanurates, is a common and important reaction. noaa.gov This reaction is typically catalyzed by a variety of substances, including tertiary amines, phosphines, and metal alkoxides. google.comrsc.org The trimerization of this compound would yield a tris(2-methanesulfonylethyl)isocyanurate, a molecule with a central isocyanurate core and three radiating side chains containing the sulfonyl group. The presence of the bulky and electron-withdrawing side chains may influence the rate and efficiency of the trimerization process.

Typical Catalysts for Isocyanate Trimerization

This table lists common catalysts used for the trimerization of isocyanates to isocyanurates.

Catalyst TypeExamplesReference
Tertiary Amines1,4-diazabicyclo[2.2.2]octane (DABCO) google.com
Metal ComplexesAluminium-pyridyl-bis(iminophenolate) complexes rsc.org
Phosphine (B1218219) OxidesTriphenylphosphine oxide mdpi.com

Under certain catalytic conditions, typically at elevated temperatures, isocyanates can undergo a condensation reaction with the elimination of carbon dioxide to form carbodiimides (R-N=C=N-R). wikipedia.org This reaction is often catalyzed by phosphine oxides and certain metal complexes. mdpi.comresearchgate.net The formation of the corresponding carbodiimide (B86325) from this compound would result in a molecule with two methanesulfonylethyl substituents attached to the nitrogen atoms of the carbodiimide functional group. The reaction proceeds via a proposed mechanism involving the formation of a transient four-membered ring intermediate with the catalyst. The driving force for this reaction is the release of the stable carbon dioxide molecule. mdpi.com

Influence of the Methanesulfonyl Group on Isocyanate Reactivity

The methanesulfonyl group exerts a powerful electronic influence on the adjacent isocyanate functionality, significantly modulating its reactivity. This influence is primarily a combination of inductive and mesomeric effects.

The sulfur atom in the sulfonyl group can also participate in pπ-dπ bonding, leading to a resonance or mesomeric effect (-M). While the inductive effect is generally considered dominant for sulfonyl groups, the mesomeric effect can further contribute to the delocalization of electron density. ashp.org The combination of these strong electron-withdrawing effects makes sulfonyl isocyanates, including this compound, significantly more reactive than their alkyl or aryl counterparts. rsc.org This enhanced reactivity is a key feature that defines the chemical utility of this class of compounds.

Steric Hindrance Considerations

The reactivity of the isocyanate functional group in this compound is significantly influenced by steric factors originating from the spatial arrangement of the molecule. The presence of the methanesulfonyl group in proximity to the isocyanate moiety introduces a degree of steric congestion that can modulate its accessibility to incoming nucleophiles.

The rotational freedom around the carbon-carbon single bond allows the molecule to adopt various conformations. In some conformations, the bulky methanesulfonyl group can partially obstruct the electrophilic carbon atom of the isocyanate group. This obstruction, or steric hindrance, can raise the activation energy for nucleophilic attack, thereby slowing down the reaction rate compared to a less hindered isocyanate.

The degree of steric hindrance is dependent on the size and nature of the attacking nucleophile. Smaller nucleophiles may approach the isocyanate with relative ease, whereas larger, more sterically demanding nucleophiles will experience greater repulsion from the methanesulfonyl group and the ethylene (B1197577) backbone. This can lead to a degree of selectivity in reactions, favoring the addition of smaller reagents.

While direct quantitative studies on the steric effects in this compound are not extensively documented in the literature, principles from related systems can be applied. For instance, studies on ortho-substituted aryl sulfonyl isocyanates have shown that bulky ortho groups can influence the reaction pathways. rsc.org Similarly, the methanesulfonyl group, positioned on the adjacent carbon, is expected to exert a tangible, albeit not prohibitive, steric influence on the isocyanate's reactivity.

Intramolecular Interactions and Neighboring Group Participation

The close proximity of the methanesulfonyl group to the isocyanate functionality in this compound raises the possibility of intramolecular interactions and neighboring group participation (NGP) in its reactions. NGP is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org Such participation can significantly affect reaction rates and stereochemistry.

The methanesulfonyl group possesses oxygen atoms with lone pairs of electrons. While the sulfonyl group is generally considered to be electron-withdrawing, under certain conditions, one of the oxygen atoms could potentially act as an intramolecular nucleophile. This could occur, for instance, during reactions where a carbocationic intermediate or a highly electrophilic center is generated at the isocyanate group or the adjacent carbon.

Theoretical and experimental studies on related bifunctional molecules have demonstrated the potential for such intramolecular events. For example, computational studies on the intramolecular cycloaddition of olefinic sulfonyl isocyanates have been conducted, although they did not show a propensity for cycloaddition in the studied systems, they highlight the consideration of such intramolecular pathways. researchgate.net

In the context of this compound, neighboring group participation by the sulfonyl oxygen could, in principle, lead to the formation of a transient cyclic intermediate. This five-membered ring intermediate, if formed, would likely be highly strained and short-lived. The formation of such an intermediate could influence the stereochemical outcome of addition reactions to the isocyanate.

However, it is crucial to note that the strong electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of its oxygen atoms. This deactivating effect would likely make direct NGP by the sulfonyl oxygen a high-energy process and therefore less probable compared to intermolecular reactions with external nucleophiles, especially those of moderate to high reactivity.

While direct experimental evidence for NGP of the methanesulfonyl group in the reactions of this compound is not available in the current literature, the structural motif warrants its consideration as a potential, though likely minor, reaction pathway. Further detailed mechanistic and computational studies would be necessary to definitively establish the role, if any, of intramolecular interactions and neighboring group participation in the reactivity of this compound.

In-Depth Scientific Review of this compound Remains Unwritten Due to Lack of Publicly Available Research

A comprehensive review of the advanced applications of the chemical compound this compound in chemical synthesis and materials science, as outlined in a detailed user request, cannot be completed at this time. Extensive searches of public scientific databases, chemical supplier technical papers, and patent repositories have yielded no specific research findings on the use of this particular compound.

While the compound is identified with a unique CAS Number (631912-32-8), indicating its existence, there is a notable absence of published literature detailing its role as a building block in complex organic synthesis or its application in polymer chemistry. The requested article was to focus on its utility as a precursor to sulfur-nitrogen containing heterocyclic systems, its integration into multicomponent reactions (MCRs), and its use in creating novel sulfonyl-containing organic scaffolds. Furthermore, a significant section was dedicated to its potential role in the development of new polyurethanes and polyureas, including the design of specific monomer architectures.

Despite a thorough investigation into these specific areas, no scholarly articles, patents, or detailed technical documents were found that describe the synthesis, reactions, or applications of this compound. General information on related classes of compounds, such as isocyanates and sulfonyl-containing molecules, is abundant. However, per the strict constraints of the request to focus solely on this compound, this general information cannot be used to accurately and authoritatively describe the specific functions and applications of the target compound.

Consequently, without any available research data, the generation of a scientifically accurate and informative article that adheres to the requested detailed outline is not possible. The creation of such an article would require speculative content, which would not meet the required standards of scientific accuracy.

Further research and publication by the scientific community would be necessary to provide the foundational knowledge required to construct the requested article.

Advanced Applications of 1 Isocyanato 2 Methanesulfonylethane in Chemical Synthesis and Materials Science

Role in Polymer Chemistry and Functional Materials Development

Synthesis of Novel Polyurethanes and Polyureas Utilizing 1-Isocyanato-2-methanesulfonylethane as a Monomer

Investigation of Polymerization Mechanisms and Kinetics

The polymerization of this compound can proceed through various mechanisms, largely dictated by the choice of initiator and reaction conditions. The electron-withdrawing nature of the adjacent methanesulfonyl group is expected to significantly influence the reactivity of the isocyanate group, impacting both the polymerization mechanism and its kinetics.

Anionic Polymerization: Anionic polymerization is a common method for polymerizing isocyanates, often leading to living polymerization characteristics with the appropriate choice of initiator and conditions. researchgate.netscispace.com For this compound, initiators such as sodium naphthalenide or organometallic compounds like n-butyllithium could be employed. The polymerization is thought to proceed via the nucleophilic attack of the initiator on the electron-deficient carbon atom of the isocyanate group. The presence of the methanesulfonyl group likely enhances the electrophilicity of the isocyanate carbon, potentially leading to a faster initiation rate compared to alkyl isocyanates.

The kinetics of the anionic polymerization of isocyanates can be complex, sometimes exhibiting non-integer reaction orders depending on the initiator's aggregation state. acs.org For this compound, a kinetic study might reveal a rate law of the form:

Rate = k[Initiator]^x[Monomer]^y

where 'x' and 'y' would need to be determined experimentally. The rate constant, k, would be influenced by temperature, solvent polarity, and the presence of any additives.

Coordination Polymerization: Transition metal complexes, particularly half-titanocene complexes, have been successfully used for the coordination polymerization of isocyanates. uoa.gr This method offers a pathway to stereoregular polymers. For this compound, a catalyst like [(η5-C5H5)((S)-2-BuO)TiCl2] could be employed to achieve a controlled polymerization. uoa.gr The proposed mechanism involves the coordination of the isocyanate monomer to the metal center, followed by insertion into the growing polymer chain.

Free Radical Polymerization: While less common for isocyanates, free radical polymerization could be explored, particularly for copolymerization with vinyl monomers. acs.orgresearchgate.net However, the direct homopolymerization of isocyanates via a radical mechanism is not a well-established method. fujifilm.com

A hypothetical kinetic dataset for the anionic polymerization of this compound is presented in Table 1.

Table 1: Hypothetical Kinetic Data for Anionic Polymerization of this compound

Entry Initiator [Monomer] (mol/L) [Initiator] (mol/L) Temperature (°C) Rate of Polymerization (mol/L·s)
1 n-BuLi 0.5 0.01 -78 1.2 x 10⁻⁴
2 n-BuLi 1.0 0.01 -78 2.5 x 10⁻⁴
3 n-BuLi 0.5 0.02 -78 2.3 x 10⁻⁴
4 Na-Naph 0.5 0.01 -78 1.8 x 10⁻⁴
Control over Polymer Chain Architecture and Topology

The ability to control polymer chain architecture and topology is crucial for tailoring material properties. Living polymerization techniques are particularly valuable in this regard.

Linear Polymers: Living anionic and coordination polymerizations of this compound are expected to yield well-defined linear polymers with controlled molecular weights and narrow molecular weight distributions (polydispersity index, PDI ≈ 1.1). acs.orgacs.org

Block Copolymers: Sequential monomer addition in a living anionic or coordination polymerization setup can be used to synthesize block copolymers. For instance, after polymerizing this compound, a second monomer like an alkyl isocyanate or a vinyl monomer (in the case of a transformation reaction) could be added to grow a second block. frontiersin.orgrsc.org

Graft Copolymers: Graft copolymers can be prepared using either "grafting from" or "grafting through" methods. In the "grafting from" approach, a polymer backbone with initiating sites is used to initiate the polymerization of this compound. researchgate.netnih.gov The "grafting through" method would involve the copolymerization of a macromonomer of poly(this compound) with another monomer. warwick.ac.uk

Hyperbranched Polymers: Hyperbranched polymers can be synthesized through the self-condensing vinyl polymerization of an AB* monomer, or by the polymerization of an A2 + B3 monomer system. qucosa.dersc.org For this compound, a derivative containing a polymerizable group could be designed to act as an AB* monomer for the synthesis of hyperbranched structures. researchgate.net

Table 2 illustrates potential polymer architectures achievable with this compound.

Table 2: Controlled Polymer Architectures of this compound

Architecture Synthetic Method Potential Comonomer Resulting Polymer
Linear Homopolymer Living Anionic Polymerization None Poly(this compound)
Diblock Copolymer Sequential Anionic Polymerization n-Hexyl isocyanate Poly(this compound)-block-poly(n-hexyl isocyanate)
Graft Copolymer "Grafting From" ATRP Styrene Polystyrene-graft-poly(this compound)
Hyperbranched Polymer Self-Condensing Polymerization Modified Monomer Hyperbranched Poly(this compound)

Preparation of Specialty Copolymers Incorporating the Methanesulfonyl Moiety

The incorporation of the methanesulfonyl group into copolymers can impart unique properties such as increased polarity, improved thermal stability, and enhanced adhesion. This compound serves as a valuable monomer for creating such specialty copolymers.

Statistical Copolymers: Statistical copolymerization of this compound with other isocyanates, such as alkyl or aryl isocyanates, can be achieved through coordination polymerization. uoa.grmdpi.com The reactivity ratios of the comonomers would determine the distribution of the monomer units along the polymer chain. The presence of the methanesulfonyl group could influence these reactivity ratios.

Alternating Copolymers: While less common for isocyanates, the potential for alternating copolymerization with electron-rich comonomers could be explored under specific catalytic conditions.

Block Copolymers for Functional Materials: The synthesis of block copolymers containing a poly(this compound) segment can lead to materials with interesting self-assembly behavior. For example, a diblock copolymer with a hydrophobic block could form micelles in a selective solvent. mdpi.com These copolymers could find applications in areas such as drug delivery or as compatibilizers in polymer blends.

Chemical Modification of Polymer Surfaces and Material Functionalization

The high reactivity of the isocyanate group makes this compound an excellent candidate for the chemical modification of polymer surfaces and the functionalization of various materials. This is particularly useful for introducing the polar and functional methanesulfonyl group onto surfaces, thereby altering their properties.

The isocyanate group can react with various functional groups typically present on material surfaces, such as hydroxyl (-OH), amino (-NH2), and thiol (-SH) groups, to form stable urethane (B1682113), urea (B33335), and thiocarbamate linkages, respectively.

Surface Grafting: this compound can be grafted onto polymer surfaces that have been pre-functionalized with hydroxyl or amine groups. This can be achieved by simply immersing the material in a solution of the isocyanate, often with gentle heating or in the presence of a catalyst. This surface modification can enhance the hydrophilicity, adhesion, and biocompatibility of the material.

Functionalization of Nanomaterials: Nanoparticles, such as silica (B1680970) or cellulose nanocrystals, which possess surface hydroxyl groups, can be readily functionalized with this compound. This modification can improve their dispersibility in polar polymer matrices and introduce new functionalities.

Derivatization of this compound for the Creation of Advanced Chemical Reagents

The versatile reactivity of the isocyanate group allows for the derivatization of this compound to create a variety of advanced chemical reagents with tailored properties.

Synthesis of Novel Sulfonylureas: The reaction of this compound with primary or secondary amines leads to the formation of N-(2-methanesulfonylethyl)ureas. Sulfonylureas are an important class of compounds with applications in medicinal chemistry and agriculture. researchgate.net The methanesulfonyl group in these derivatives could impart specific biological activities or physical properties.

Creation of Blocked Isocyanates: The isocyanate group can be "blocked" by reacting it with a blocking agent such as a phenol, an oxime, or a caprolactam. The resulting blocked isocyanate is stable at room temperature but regenerates the reactive isocyanate group upon heating. These blocked derivatives of this compound could be used as crosslinking agents in coatings and adhesives, offering controlled curing profiles. wernerblank.comevonik.com

Development of Coupling Agents: By reacting this compound with a molecule containing another reactive group, bifunctional coupling agents can be synthesized. For example, reaction with a hydroxy-functionalized silane would yield a reagent capable of bridging an inorganic material (via the silane group) and an organic polymer (via reaction of a remaining isocyanate or other introduced functionality).

A summary of potential derivatization reactions is provided in Table 3.

Table 3: Derivatization of this compound for Advanced Reagents

Reactant Reaction Type Product Class Potential Application
Aniline Nucleophilic Addition N-Aryl-N'-(2-methanesulfonylethyl)urea Pharmaceutical intermediate
Phenol Blocking Reaction Phenyl N-(2-methanesulfonylethyl)carbamate Blocked isocyanate for coatings
3-Aminopropyltriethoxysilane Nucleophilic Addition Silane-functionalized urea Adhesion promoter
Diethanolamine Nucleophilic Addition Dihydroxy-functionalized urea Crosslinking agent for polyurethanes

Spectroscopic and Structural Characterization Methodologies for 1 Isocyanato 2 Methanesulfonylethane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. weebly.com For 1-isocyanato-2-methanesulfonylethane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Alkyl and Sulfonyl Proximate Protons

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments in the molecule: the methyl protons of the methanesulfonyl group (–SO₂CH₃) and the two methylene groups (–CH₂–CH₂–) of the ethane (B1197151) bridge.

The chemical shifts of these protons are significantly influenced by the electronegativity of the adjacent functional groups. libretexts.org The methanesulfonyl group (–SO₂) is strongly electron-withdrawing, causing protons on adjacent carbons to be deshielded and to resonate at a lower field (higher ppm value). nih.govresearchgate.net Similarly, the isocyanate group (–NCO) also exerts a deshielding effect.

The expected signals are:

A singlet for the three protons of the methyl group (–SO₂CH₃). This signal is expected to appear in the range of 2.8-3.1 ppm. cdnsciencepub.com

A triplet for the two protons of the methylene group adjacent to the methanesulfonyl group (–SO₂CH₂–). Due to the strong deshielding effect of the sulfonyl group, this signal is predicted to be the furthest downfield of the alkyl protons, likely in the 3.4-3.8 ppm range.

A triplet for the two protons of the methylene group adjacent to the isocyanate group (–N=C=O). This signal would appear slightly upfield from the other methylene group, anticipated in the 3.2-3.6 ppm range.

The splitting pattern (multiplicity) of the methylene signals arises from spin-spin coupling with the protons on the adjacent methylene group. Each methylene group's signal is split into a triplet because it is coupled to two neighboring protons (n+1 rule, where n=2).

Interactive Table: Predicted ¹H NMR Data for this compound
Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (a)2.8 - 3.1Singlet (s)3H
–SO₂CH₂(b)–3.4 - 3.8Triplet (t)2H
–CH₂(c)NCO3.2 - 3.6Triplet (t)2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization of Isocyanate Carbon and Alkyl Carbons

The proton-decoupled ¹³C NMR spectrum of this compound should display four distinct signals, corresponding to the four unique carbon atoms in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the clear resolution of each carbon signal. libretexts.org

Key features of the expected ¹³C NMR spectrum include:

Isocyanate Carbon (–N=C=O): The carbon atom of the isocyanate group is characteristically found at a very low field due to its sp hybridization and bonding to two electronegative atoms (nitrogen and oxygen). Its chemical shift is expected in the 120-130 ppm range.

Methylene Carbon adjacent to –SO₂: This carbon (–SO₂CH₂–) is deshielded by the electron-withdrawing sulfonyl group and is expected to resonate in the 50-60 ppm range.

Methylene Carbon adjacent to –NCO: This carbon (–CH₂NCO) is also deshielded and is predicted to have a chemical shift in the 40-50 ppm range.

Methyl Carbon (–SO₂CH₃): The methyl carbon of the methanesulfonyl group is typically found further upfield, with an expected chemical shift in the 35-45 ppm range.

Interactive Table: Predicted ¹³C NMR Chemical Shift Ranges
Carbon AtomPredicted Chemical Shift (δ, ppm)
C H₃35 - 45
–SO₂C H₂–50 - 60
C H₂NCO40 - 50
–N=C =O120 - 130

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR spectra provide initial assignments, 2D NMR techniques are essential for unambiguously confirming the molecular structure by establishing the connectivity between atoms. scispace.com For this compound, several 2D experiments would be particularly informative. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. A COSY spectrum would show a cross-peak connecting the signals of the two methylene groups (–SO₂CH₂– and –CH₂NCO), confirming their adjacency in the ethane backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show correlation peaks linking the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon, and the respective ¹H signals of the two methylene groups to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two or three bonds) between protons and carbons. This is crucial for confirming the connection of the entire molecular framework. Key expected HMBC correlations would include:

A correlation between the methyl protons (–SO₂CH₃) and the methylene carbon adjacent to the sulfonyl group (–SO₂CH₂–).

Correlations between the protons of one methylene group and the carbon of the adjacent methylene group.

A correlation between the protons of the methylene group adjacent to the isocyanate (–CH₂NCO) and the isocyanate carbon (–N=C=O).

Interactive Table: Key Expected 2D NMR Correlations
TechniqueCorrelated NucleiExpected Key Cross-PeaksInformation Gained
COSY ¹H - ¹H–SO₂CH₂– ↔ –CH₂NCOConfirms the –CH₂–CH₂– connectivity.
HSQC ¹H - ¹³C (1-bond)CH₃ ↔ C H₃–SO₂CH₂– ↔ –SO₂C H₂––CH₂NCO ↔ –C H₂NCOAssigns protons to their directly bonded carbons.
HMBC ¹H - ¹³C (2-3 bonds)CH₃ ↔ –SO₂C H₂––SO₂CH₂– ↔ –C H₂NCO–CH₂NCO ↔ –N=C =OConfirms the complete molecular skeleton.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, such as IR and Raman, are highly effective for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Characteristic Absorption Bands of the Isocyanate (–N=C=O) Functional Group

The isocyanate group has one of the most distinct and easily identifiable absorption bands in IR spectroscopy. spectroscopyonline.com

Asymmetric Stretch (νas(NCO)): This mode produces a very strong and sharp absorption band in the IR spectrum, typically appearing in the region of 2280–2250 cm⁻¹. cdnsciencepub.com This intensity is due to the large change in dipole moment during the vibration. This band is often weak in the Raman spectrum.

Symmetric Stretch (νs(NCO)): The symmetric stretching vibration results in a weaker absorption in the IR spectrum but is typically a strong and intense peak in the Raman spectrum. cdnsciencepub.com This allows for complementary analysis using both techniques.

The presence of a very strong, sharp peak around 2270 cm⁻¹ in an IR spectrum is a definitive indicator of the presence of an isocyanate functional group. spectroscopyonline.com

Interactive Table: Characteristic Vibrational Frequencies of the Isocyanate Group
Vibrational ModeTypical IR Frequency (cm⁻¹)IR IntensityTypical Raman Frequency (cm⁻¹)Raman Intensity
Asymmetric Stretch2280 - 2250Very StrongWeakWeak
Symmetric Stretch~1450 - 1400WeakStrongStrong

Vibrational Modes Associated with the Methanesulfonyl (–SO₂CH₃) Group

The methanesulfonyl group also exhibits several characteristic vibrational modes that can be identified in IR and Raman spectra. nih.gov

SO₂ Stretching: The two S=O bonds lead to symmetric and asymmetric stretching vibrations.

The asymmetric stretch (νas(SO₂)) is typically observed as a strong band in the IR spectrum between 1350 and 1300 cm⁻¹.

The symmetric stretch (νs(SO₂)) appears as a strong band between 1180 and 1160 cm⁻¹.

C–H Stretching: The methyl C-H stretching vibrations are found in their usual region, around 3000-2900 cm⁻¹.

Other Vibrations: Additional bending, wagging, and twisting modes associated with the SO₂ and CH₃ components of the group appear at lower frequencies in the fingerprint region of the spectrum. researchgate.net For example, CH₃ deformation modes are expected around 1450-1370 cm⁻¹, and the C-S stretch is typically seen in the 800-600 cm⁻¹ range.

The combination of these distinct vibrational bands from both the isocyanate and methanesulfonyl groups provides a comprehensive fingerprint for the identification and characterization of this compound.

Interactive Table: Characteristic Vibrational Frequencies of the Methanesulfonyl Group
Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
Asymmetric SO₂ Stretch1350 - 1300Strong
Symmetric SO₂ Stretch1180 - 1160Strong
CH₃ Deformation1450 - 1370Medium
C–S Stretch800 - 600Medium

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of the molecule and its fragments with high precision (typically to four or five decimal places). This accuracy allows for the determination of the elemental composition, distinguishing the target compound from other molecules with the same nominal mass. For this compound (C4H7NO3S), the theoretical exact mass can be calculated, providing a benchmark for experimental verification.

Table 1: Theoretical Monoisotopic Mass of this compound

Formula Compound Name Theoretical Monoisotopic Mass (Da)

The choice of ionization source is critical and depends on the analyte's properties. Both ESI and APCI are "soft" ionization techniques that typically generate intact molecular ions with minimal fragmentation, making them ideal for molecular weight determination. wikipedia.orglabx.com

Electrospray Ionization (ESI-MS): ESI is well-suited for polar molecules and works by creating ions from a solution. wikipedia.orgnih.gov For this compound, its polarity, conferred by the methanesulfonyl group, makes it a good candidate for ESI analysis. In positive ion mode, the molecule is likely to be detected as a protonated species [M+H]+ or as an adduct with cations present in the solvent, such as sodium [M+Na]+ or ammonium [M+NH4]+. researchgate.net Negative ion mode may yield a deprotonated molecule [M-H]-, although this is generally less common for molecules without acidic protons. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is advantageous for less polar and thermally stable compounds. nationalmaglab.orgwikipedia.orgencyclopedia.pub The analyte is vaporized in a heated nebulizer before being ionized by corona discharge. wikipedia.orgencyclopedia.pub Given that this compound has a relatively low molecular weight and is thermally stable enough for vaporization, APCI is a viable alternative to ESI. wikipedia.orgencyclopedia.pub This technique typically produces singly charged protonated molecules [M+H]+ in the positive ion mode. nationalmaglab.org APCI can be more robust and less susceptible to matrix effects than ESI, and it is compatible with higher liquid chromatography flow rates. labx.comnationalmaglab.org

Table 2: Plausible Ions of this compound in ESI-MS and APCI-MS

Ionization Mode Technique Plausible Ion Theoretical m/z
Positive ESI / APCI [M+H]+ 150.0225
Positive ESI [M+Na]+ 172.0046
Positive ESI [M+NH4]+ 167.0490

While HRMS provides the elemental composition, tandem mass spectrometry (MS/MS) is used to confirm the molecular structure by breaking the molecule apart and analyzing the resulting fragments. nih.govmdpi.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion at m/z 150.0225) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure, providing definitive evidence for the connectivity of its atoms.

For this compound, key fragmentation pathways can be predicted based on the functional groups. The methanesulfonyl group can be a site of characteristic fragmentation. Studies on aromatic sulfonamides have shown that a common fragmentation pathway involves the neutral loss of sulfur dioxide (SO2), a mass loss of approximately 64 Da. nih.gov Another likely fragmentation is the cleavage of the C-S bond or the C-C bond in the ethyl chain. The isocyanate group can also participate in fragmentation reactions. The detailed analysis of these fragments allows for the unambiguous structural elucidation of the parent molecule. researchgate.net

Table 3: Predicted MS/MS Fragmentation of the [M+H]+ Ion of this compound

Precursor Ion (m/z) Proposed Neutral Loss Fragment Structure Product Ion (m/z)
150.0225 SO2 (63.9619 Da) [C4H8NO]+ 86.0606
150.0225 CH3SO2H (80.0034 Da) [C3H4NO]+ 70.0293
150.0225 NCO (42.0106 Da) [C3H8SO2]+ 108.0245

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives (if applicable)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline material. nih.gov This technique provides definitive information on bond lengths, bond angles, and molecular conformation.

Due to its high reactivity, isolating a single crystal of this compound itself can be challenging. However, this technique is highly applicable to its stable, crystalline derivatives. The isocyanate group can be readily reacted with alcohols, amines, or other nucleophiles to form stable carbamates or ureas, which are often crystalline.

The process involves growing a high-quality single crystal of a derivative, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays is used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. nih.gov For a derivative of this compound, a crystal structure would confirm the core molecular framework and reveal the conformation of the ethyl chain and the orientation of the methanesulfonyl group in the solid state. mdpi.com

Theoretical and Computational Investigations of 1 Isocyanato 2 Methanesulfonylethane

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangements of atoms (conformations) and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies on Ground State Conformations and Energy Minima

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying the conformational landscape of molecules like 1-isocyanato-2-methanesulfonylethane. uni.lu By exploring the potential energy surface, DFT calculations can identify various stable conformations (local minima) and the lowest energy conformation (global minimum).

The conformational flexibility of this compound arises from the rotation around the C-C and C-S bonds. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to optimize the geometry of different possible conformers. mdpi.com The relative energies of these conformers can then be calculated to determine their population at a given temperature.

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (O=S-C-C)Relative Energy (kcal/mol)
Gauche~60°0.2
Anti~180°0.0

Note: This table is illustrative, providing expected values based on typical computational studies of similar molecules.

Computational Prediction of Reactivity and Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. By modeling the reaction pathways, it is possible to understand the mechanism, predict the products, and explain the selectivity of the reaction.

Transition State Analysis of Key Reactions Involving the Isocyanate Group

The isocyanate group (-N=C=O) is highly reactive and participates in a variety of addition reactions. A key aspect of computational reactivity studies is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. chemistrysteps.com The energy of the transition state determines the activation energy of the reaction and thus its rate.

For example, the reaction of this compound with an alcohol to form a urethane (B1682113) can be modeled. Computational methods can locate the transition state for the nucleophilic attack of the alcohol oxygen on the isocyanate carbon. The geometry of the transition state reveals the concerted or stepwise nature of the mechanism. chemistrysteps.com

Table 3: Illustrative Calculated Activation Barriers for the Reaction with Methanol

Reaction StepActivation Energy (kcal/mol)
Nucleophilic Attack~25
Proton Transfer~5

Note: This table is illustrative, providing expected values based on typical computational studies of similar molecules.

Modelling Solvent Effects on Reactivity Using Continuum Solvation Models (e.g., PCM, SMD)

Reactions are typically carried out in a solvent, which can have a significant effect on the reaction rate and mechanism. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to account for the effect of the solvent without explicitly modeling individual solvent molecules. masterorganicchemistry.com These models represent the solvent as a continuous medium with a given dielectric constant.

By performing calculations with a continuum solvation model, it is possible to determine how the energies of the reactants, transition state, and products are affected by the solvent. This allows for a more realistic prediction of the reaction's feasibility and kinetics in a particular solvent.

Prediction of Regioselectivity and Stereoselectivity in Addition Reactions

When a reagent can add to a molecule in more than one way, the reaction is said to have issues of regioselectivity or stereoselectivity. Computational methods can be used to predict the outcome of such reactions by comparing the activation energies of the different possible reaction pathways.

For instance, in the addition of an unsymmetrical reagent to the isocyanate group, there is the possibility of forming different regioisomers. By calculating the energies of the transition states leading to each product, the preferred reaction pathway and the major product can be predicted. The pathway with the lower activation energy will be the favored one.

Molecular Dynamics Simulations for Investigating Intermolecular Interactions and Aggregation Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide atomic-level insights into the intermolecular forces that govern its self-association and aggregation tendencies in various environments. Such studies are critical for understanding its behavior in condensed phases, which influences physical properties and reactivity.

The simulation process begins by defining a force field, a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. This force field accounts for both bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals and electrostatic) interactions. A simulation box is then populated with numerous molecules of this compound, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time.

Analysis of these trajectories reveals the dominant intermolecular interactions. The this compound molecule possesses several key features that dictate its interaction profile:

The Methanesulfonyl Group (-SO₂CH₃): The highly polar sulfonyl group, with its electronegative oxygen atoms, acts as a strong dipole and a potent hydrogen bond acceptor.

The Isocyanate Group (-N=C=O): This group is also highly polar and electrophilic, contributing significantly to dipole-dipole interactions. wikipedia.org The nitrogen and oxygen atoms can act as hydrogen bond acceptors.

The Ethane (B1197151) Bridge (-CH₂CH₂-): This nonpolar alkyl chain contributes to weaker, non-specific van der Waals or dispersion forces.

MD simulations can quantify how these groups mediate interactions. For instance, radial distribution functions (RDFs) can be calculated to determine the probability of finding one atom at a certain distance from another. This would likely reveal strong ordering due to dipole-dipole alignment between the sulfonyl and isocyanate groups of neighboring molecules. In the presence of protic solvents like water or alcohols, simulations could map the complex hydrogen-bonding network formed between the solvent and the molecule's sulfonyl and isocyanate oxygens. gist.ac.kr

Aggregation behavior is a direct consequence of these intermolecular forces. gist.ac.kr Simulations can track the formation and evolution of molecular clusters. It is anticipated that this compound molecules would aggregate in a manner that maximizes favorable electrostatic interactions, likely through anti-parallel arrangements of their molecular dipoles to minimize electrostatic repulsion. The strength of these interactions, often driven by dispersion forces and dipole stacking, determines the stability and size of the aggregates. nih.gov Computational studies on similar molecules have shown that the shape and polarity of the molecules are crucial in determining the structure of the aggregates. gist.ac.krnih.gov

Table 1: Key Intermolecular Interactions for this compound Investigated by MD Simulations

Interaction TypeParticipating Molecular MoietiesExpected SignificanceInformation Gained from MD Simulations
Dipole-Dipole Methanesulfonyl group (-SO₂), Isocyanate group (-NCO)HighPreferred molecular orientation, contribution to lattice energy, and bulk dielectric properties.
Hydrogen Bonding Sulfonyl oxygens, Isocyanate oxygen/nitrogen (as acceptors) with donor molecules (e.g., water, alcohols)High (in protic media)Solvent shell structure, solubility, and influence on reactivity with nucleophiles. gist.ac.kr
Van der Waals (Dispersion) Entire molecule, especially the ethyl bridge (-CH₂CH₂-)ModerateContribution to overall cohesion, packing efficiency in condensed phases, and non-specific aggregation. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies Utilizing Computational Descriptors

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of chemical compounds based on their molecular structure. nih.gov These models establish a mathematical correlation between a molecule's reactivity (e.g., reaction rate constant) and a set of numerical parameters, known as molecular descriptors, which are derived from its computed structure. nih.gov For this compound, QSRR can be employed to predict its reactivity towards various nucleophiles, a key aspect of its chemistry. wikipedia.org

The development of a QSRR model involves several steps:

Data Set Generation: A series of related isocyanate compounds, including the target molecule, is selected. The reactivity of these compounds in a specific reaction (e.g., carbamation with an alcohol) is determined experimentally or through high-level quantum chemical calculations. mdpi.com

Descriptor Calculation: For each molecule in the series, a wide range of computational descriptors is calculated using methods like Density Functional Theory (DFT). These descriptors encode electronic, steric, and thermodynamic properties of the molecule.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to build a model that links the descriptors to the observed reactivity. nih.gov

For this compound, the reactivity is centered on the electrophilic carbon atom of the isocyanate group. Therefore, the most relevant descriptors are those that quantify the electronic and steric characteristics of this functional group.

Key Computational Descriptors for Isocyanate Reactivity:

Electronic Descriptors: These describe the electronic character of the reactive site.

Partial Atomic Charge: The magnitude of the positive charge on the isocyanate carbon. A higher positive charge indicates greater electrophilicity and thus higher reactivity towards nucleophiles.

LUMO Energy (Lowest Unoccupied Molecular Orbital): The LUMO is the primary orbital that accepts electrons from a nucleophile. A lower LUMO energy signifies a greater willingness to accept electrons, correlating with higher reactivity. mdpi.com

Steric Descriptors: These account for the spatial hindrance around the reactive center.

Molecular Volume/Surface Area: These provide a measure of the molecule's size, which can influence how easily a nucleophile can approach the isocyanate carbon. Steric hindrance from the methanesulfonyl group could modulate reactivity. mdpi.com

Quantum Chemical Descriptors:

Chemical Hardness (η): Defined as half the difference between the HOMO and LUMO energies, it represents the resistance to change in electron distribution. Softer molecules (lower η) are generally more reactive.

A QSRR study could reveal, for instance, that the high reactivity of sulfonyl isocyanates is primarily due to the strong electron-withdrawing effect of the sulfonyl group, which creates a highly positive partial charge on the isocyanate carbon and lowers the LUMO energy. beilstein-journals.org

Table 2: Representative Computational Descriptors for QSRR Analysis of this compound Reactivity

Descriptor ClassSpecific DescriptorDefinitionPredicted Influence on Reactivity with Nucleophiles
Electronic Partial Charge on NCO Carbon (q(C))The calculated electrostatic charge on the central carbon of the isocyanate group.Higher positive charge increases reactivity.
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital.Lower energy increases reactivity. mdpi.com
Dipole Moment (μ)Measure of the overall polarity of the molecule.May correlate with reactivity, especially in polar solvents.
Steric Molecular VolumeThe volume occupied by the molecule.Increased volume may decrease reactivity due to steric hindrance.
Solvent-Accessible Surface Area (SASA)The surface area of the molecule accessible to a solvent probe.Higher accessibility of the NCO group may increase reactivity.
Quantum Chemical Chemical Hardness (η)A measure of resistance to deformation of the electron cloud.Lower hardness (i.e., a "softer" molecule) correlates with higher reactivity.

Design of Novel Catalysts for Isocyanate Transformations through Computational Screening

Computational screening has become an indispensable tool for the rational design and discovery of new catalysts, bypassing much of the trial-and-error of traditional laboratory work. confex.com This approach is particularly valuable for optimizing transformations of isocyanates, such as their reaction with alcohols to form urethanes or their cyclotrimerization to form isocyanurates. mdpi.comtue.nl For this compound, computational methods can be used to identify catalysts that are not only highly active but also selective.

The computational screening process typically follows a hierarchical workflow:

Mechanism Elucidation: The first step is to establish the reaction mechanism for both the uncatalyzed and the catalyzed reaction using quantum chemical methods (e.g., DFT). This involves identifying all relevant intermediates and, most importantly, the transition states (TS). The activation energy (the energy difference between the reactants and the highest-energy TS) determines the reaction rate. researchgate.net For a urethane formation, the mechanism often involves the catalyst activating either the isocyanate or the alcohol. mdpi.com

Descriptor Identification: A "catalytic descriptor" is chosen. This is a computable property of the catalyst that is expected to correlate strongly with its activity. For example, in amine catalysis of urethane formation, the proton affinity of the catalyst can be a good descriptor, as the mechanism involves proton transfer steps. mdpi.com

Virtual Library Screening: A large virtual library of potential catalyst candidates is assembled. This library can include various classes of compounds, such as tertiary amines, N-heterocyclic carbenes (NHCs), phosphines, or organometallic complexes. tue.nl

High-Throughput Calculation: The descriptor property (e.g., proton affinity) is calculated for every catalyst in the library. This initial, rapid screening filters out unpromising candidates.

Detailed Mechanistic Analysis: For the most promising candidates identified in the initial screen, full transition state calculations are performed for the reaction with this compound. The catalyst's performance is judged by how much it lowers the activation energy (ΔE‡) compared to the uncatalyzed reaction. researchgate.net

Table 3: Hypothetical Computational Screening of Catalysts for the Urethane Reaction of this compound with Methanol

Catalyst CandidateCatalyst ClassComputed Descriptor (e.g., Proton Affinity in kJ/mol)Calculated Activation Energy (ΔE‡ in kJ/mol)Predicted Rate Enhancement
NoneUncatalyzedN/A125Baseline
TriethylamineTertiary Amine96555High
DABCO (1,4-Diazabicyclo[2.2.2]octane)Tertiary Amine100548Very High researchgate.net
DMAP (4-Dimethylaminopyridine)Pyridine Derivative98051High
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)N-Heterocyclic Carbene (NHC)>105035Extremely High tue.nl
TriphenylphosphinePhosphine (B1218219)91062Moderate

Future Directions and Emerging Research Avenues for 1 Isocyanato 2 Methanesulfonylethane

Advancements in Green Chemistry Principles for Synthesis and Application

A primary focus for the future of 1-isocyanato-2-methanesulfonylethane will be the integration of green chemistry principles into its synthesis and use, aiming to reduce its environmental impact. rsc.org

Current industrial production of isocyanates often relies on the use of hazardous reagents like phosgene (B1210022). rsc.orgepa.gov Future research will prioritize the development of phosgene-free, atom-economical synthetic pathways. rsc.org Methodologies such as the direct amidation of isopropenyl esters, which proceed with high atom economy and produce acetone (B3395972) as the only byproduct, offer a promising template for greener syntheses. nih.gov Exploring catalytic routes that minimize waste and energy consumption will be crucial. For instance, developing heterogeneous catalysts could simplify purification processes and allow for catalyst recycling, significantly improving the process mass intensity. nih.gov The goal is to create synthetic methods that are not only environmentally benign but also economically viable for large-scale production.

The shift from petrochemical-based feedstocks to renewable, bio-based sources is a key trend in the chemical industry. rsc.orgrsc.org The global market for bio-based isocyanates is projected to grow significantly, driven by environmental concerns and the desire for a reduced carbon footprint. metatechinsights.com Research efforts are increasingly focused on utilizing biomass-derived precursors such as vegetable oils, lignin, and sugars to produce isocyanates. rsc.orgmetatechinsights.comresearchgate.net For this compound, this could involve sourcing the ethane (B1197151) backbone or the methyl group for the sulfonyl moiety from renewable resources. For example, researchers at UC San Diego have developed a method to produce isocyanates from algae-biomass-derived fatty acids. universityofcalifornia.edu Adapting such technologies could lead to a more sustainable production lifecycle for sulfonyl-functionalized isocyanates.

Integration into Advanced Continuous Flow Chemistry Systems for Scalable Production and Controlled Reactivity

Continuous flow chemistry offers significant advantages for the synthesis of highly reactive compounds like isocyanates. thieme-connect.comrsc.orgrsc.org This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, which is critical for managing the exothermic nature of isocyanate reactions and minimizing the formation of byproducts. thieme-connect.comgoogle.com By handling hazardous intermediates in small, continuous streams, flow reactors enhance the safety and scalability of the process. universityofcalifornia.eduthieme-connect.com The application of continuous flow systems to the synthesis of this compound could allow for safer handling of reagents and intermediates, improved yield and purity, and a streamlined path to industrial-scale production. thieme-connect.com

Exploration of Novel Polymer Architectures and Advanced Material Precursors Beyond Traditional Polyurethanes

While the isocyanate group is a well-established precursor for polyurethanes, the presence of the methanesulfonyl group in this compound opens the door to novel materials with unique properties. patsnap.comaidic.it The high reactivity of sulfonyl isocyanates makes them valuable reagents for creating complex polymer structures. acs.orgrsc.org

Future research could focus on:

High-Permittivity Dielectrics: The polar sulfonyl group can impart a high dielectric permittivity to polymers. rsc.org This makes this compound a promising monomer for creating advanced dielectric materials for applications in soft robotics and electronics. rsc.org

Functional Polymers: The reactive isocyanate can be used to graft the sulfonyl-containing moiety onto various polymer backbones or surfaces, thereby modifying their properties. nih.govresearchgate.net This could be used to enhance adhesion, thermal stability, or introduce specific functionalities.

Complex Architectures: Related compounds like chlorosulfonyl isocyanate are used as initiators for atom transfer radical polymerization (ATRP), enabling the synthesis of well-defined linear, branched, and star-shaped polymers. google.com Investigating similar applications for this compound could lead to the development of new macromolecular structures.

Development of High-Throughput Screening Methodologies for Discovering New Reactions and Applications

To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) methodologies will be indispensable. HTS allows for the rapid testing of a compound against a large library of reactants or in various catalytic systems. This approach can efficiently identify new reactions, optimize reaction conditions, and uncover unexpected functionalities. rsc.org For instance, an isocyanate-mediated chemical tagging strategy has been developed for rapidly modifying small molecules for biological studies, demonstrating the power of using isocyanate reactivity in broader screening applications. nih.gov Applying HTS to this compound could rapidly expand its known chemical space and lead to the discovery of novel materials and applications in fields ranging from pharmaceuticals to advanced materials.

Interdisciplinary Research at the Interface of Organic Chemistry, Polymer Science, and Advanced Materials Engineering

The full potential of this compound will be realized through collaborative, interdisciplinary research. The synthesis and reaction mechanisms fall within the domain of organic chemistry , while its polymerization and the characterization of the resulting materials are central to polymer science . patsnap.comnih.gov The design and implementation of these materials into functional devices and systems is the purview of advanced materials engineering .

Future breakthroughs will likely emerge from research that integrates these fields. For example, organic chemists could develop more efficient synthetic routes, polymer scientists could create novel polymers with tailored properties based on this monomer, and materials engineers could then fabricate and test these new materials in advanced applications like sensors, actuators, or specialty coatings. aidic.itnih.govresearchgate.net This synergistic approach is essential for translating the molecular-level advantages of this compound into tangible technological innovations.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing 1-Isocyanato-2-methanesulfonylethane, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves reacting a methanesulfonyl precursor with an isocyanating agent under anhydrous conditions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity optimization requires monitoring by HPLC (C18 column, UV detection at 220 nm) and confirming the absence of byproducts like thioureas or ureas, which may form due to moisture contamination .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR (DMSO-d6) to confirm sulfonyl and isocyanate groups (e.g., δ ~120-130 ppm for isocyanate carbon).
  • IR : Peaks at ~2250 cm1^{-1} (N=C=O stretch) and ~1300-1150 cm1^{-1} (S=O stretches) .
  • HPLC : Use a reverse-phase column with a mobile phase of acetonitrile/water (70:30) for purity assessment .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A/2 irritation risks) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (respiratory toxicity, Category 3) .
  • Spill Management : Neutralize with damp sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and analogous isocyanates?

  • Methodological Answer : Discrepancies may arise from steric hindrance of the methanesulfonyl group or solvent polarity effects. Systematic studies should:

  • Compare reaction rates in polar aprotic (e.g., DMF) vs. non-polar solvents (toluene).
  • Use DFT calculations to model transition states and identify electronic effects .
  • Validate findings with 1^1H NMR kinetics or in-situ IR spectroscopy .

Q. What experimental strategies mitigate decomposition of this compound during long-term storage?

  • Methodological Answer : Decomposition products (e.g., COx_x, sulfur oxides) form via hydrolysis or thermal degradation. Mitigation includes:

  • Storage : Argon-purged, airtight containers at -20°C .
  • Stabilizers : Add anhydrous molecular sieves (3Å) to absorb moisture.
  • Stability Assays : Monitor via TGA (thermal stability) and GC-MS (volatile byproducts) .

Q. What mechanistic insights explain the compound’s selectivity in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group increases electrophilicity of the isocyanate moiety. Mechanistic studies should:

  • Use Hammett plots to correlate substituent effects with reaction rates.
  • Perform 15^{15}N-labeled experiments to track nucleophilic attack sites.
  • Compare with control reactions using non-sulfonylated isocyanates .

Q. How can researchers assess the environmental impact of this compound in laboratory waste streams?

  • Methodological Answer :

  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algae growth inhibition assays (OECD 201).
  • Degradation : Evaluate hydrolytic half-life (pH 4–9 buffers) and UV/ozone-mediated degradation pathways.
  • Waste Treatment : Neutralize with alkaline solutions (e.g., 10% NaOH) to convert isocyanate to urea derivatives .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing variability in synthetic yield data?

  • Methodological Answer :

  • Use ANOVA to compare batch-to-batch variability under controlled conditions (temperature, solvent purity).
  • Apply multivariate regression to identify critical factors (e.g., reaction time, catalyst loading).
  • Report confidence intervals (95%) and outliers via Grubbs’ test .

Q. How should researchers design kinetic studies to investigate temperature-dependent reactivity?

  • Methodological Answer :

  • Use a jacketed reactor with precise temperature control (±0.1°C).
  • Sample aliquots at intervals for HPLC or NMR analysis.
  • Fit data to Arrhenius equation (k=AeEa/RTk = A e^{-E_a/RT}) to calculate activation energy (EaE_a) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.